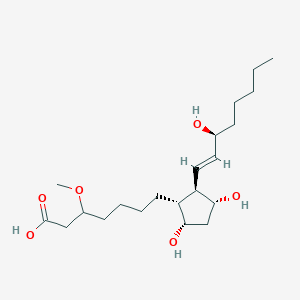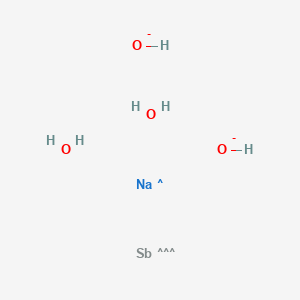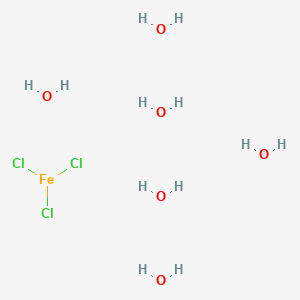
ML-179
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
3-cyclohexyl-6-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-2,4(1H,3H)-pyrimidinedione has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the liver receptor homolog-1 (LRH1) and its role in various biochemical pathways
Biology: Employed in research to understand the biological functions of LRH1 and its impact on cellular processes
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases related to LRH1 dysregulation
Industry: Utilized in the development of new drugs and therapeutic agents targeting LRH1
作用机制
- ML-179 (also known as SR-1309) is an inverse agonist that primarily targets LRH-1 (Liver receptor homologue-1) .
- This compound has a molecular weight of 422.44 g/mol and the chemical formula C21H25F3N4O2 .
- Solubility: this compound is soluble in DMSO (12.5 mg/mL) .
- Storage: It can be stored at -20°C (2 years) or -80°C (6 months) .
Target of Action
Pharmacokinetics
Result of Action
生化分析
Biochemical Properties
ML-179 plays a significant role in biochemical reactions. It interacts with the liver receptor homolog-1 (LRH-1), a nuclear receptor that regulates gene expression . The nature of these interactions involves this compound acting as an inverse agonist, leading to repression of LRH-1 activity .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by altering the expression of haptoglobin and serum amyloid proteins A1 and A4 . It also induces the death of estrogen-receptor negative MDA-MB-231 breast cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with LRH-1, leading to enzyme inhibition and changes in gene expression . This results in the repression of LRH-1 activity and alterations in the expression of specific proteins .
Metabolic Pathways
This compound is involved in metabolic pathways through its interaction with LRH-1 . Detailed information on the specific enzymes or cof
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-6-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-2,4(1H,3H)-pyrimidinedione involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers .
Industrial Production Methods
Industrial production of 3-cyclohexyl-6-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-2,4(1H,3H)-pyrimidinedione follows stringent protocols to ensure high purity and yield. The compound is synthesized in controlled environments to maintain its stability and efficacy. The production process involves the use of advanced chemical synthesis techniques and purification methods .
化学反应分析
Types of Reactions
3-cyclohexyl-6-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: 3-cyclohexyl-6-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-2,4(1H,3H)-pyrimidinedione can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in the reactions involving 3-cyclohexyl-6-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-2,4(1H,3H)-pyrimidinedione include oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from the reactions of 3-cyclohexyl-6-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-2,4(1H,3H)-pyrimidinedione include its oxidized and reduced derivatives, as well as substituted compounds with different functional groups .
相似化合物的比较
Similar Compounds
Some compounds similar to 3-cyclohexyl-6-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-2,4(1H,3H)-pyrimidinedione include:
SR-1309: Another inverse agonist of LRH1 with similar potency and selectivity.
T0901317: A synthetic ligand for liver X receptors (LXRs) that also exhibits activity against LRH1.
Uniqueness of 3-cyclohexyl-6-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-2,4(1H,3H)-pyrimidinedione
3-cyclohexyl-6-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-2,4(1H,3H)-pyrimidinedione stands out due to its high selectivity and potency as an inverse agonist of LRH1. Its unique chemical structure allows for specific interactions with LRH1, making it a valuable tool in research and potential therapeutic applications .
属性
IUPAC Name |
3-cyclohexyl-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1,3-diazinane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27F3N4O2/c22-21(23,24)15-5-4-8-17(13-15)26-9-11-27(12-10-26)18-14-19(29)28(20(30)25-18)16-6-2-1-3-7-16/h4-5,8,13,16,18H,1-3,6-7,9-12,14H2,(H,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWKLBPBUXCXRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)CC(NC2=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the role of Magnetic Resonance Imaging (MRI) in prostate cancer staging?
A1: MRI plays a crucial role in the local staging of prostate cancer before treatment []. It helps to determine the extent of the tumor within the prostate gland and whether it has spread to nearby tissues [].
Q2: Are there specific MRI techniques that are particularly useful for prostate cancer staging?
A2: Yes, studies have shown that using Diffusion-Weighted Imaging (DWI) in addition to standard MRI can improve the accuracy of prostate cancer staging [].
Q3: What is the significance of N-terminal-pro B-type natriuretic peptide (NT-proBNP) in pulmonary embolism?
A1: Elevated levels of NT-proBNP in patients diagnosed with pulmonary embolism have been associated with a higher risk of in-hospital complications [].
Q4: Is troponin I a reliable marker for predicting complications in pulmonary embolism?
A2: Research suggests that unlike NT-proBNP, troponin I levels are not significantly different between patients with complicated and uncomplicated pulmonary embolism []. Therefore, it might not be as accurate a predictor of complications in this context.
Q5: Can soluble (pro)renin receptor (s(P)RR) be used to predict gestational diabetes mellitus (GDM)?
A3: Studies have shown a potential link between elevated s(P)RR concentrations during the first trimester of pregnancy and an increased risk of developing GDM later in pregnancy [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
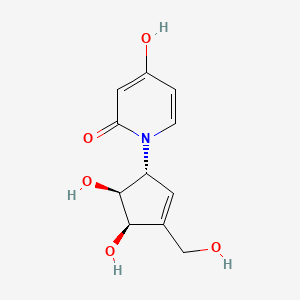
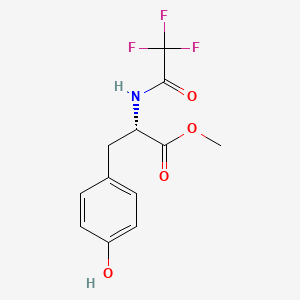


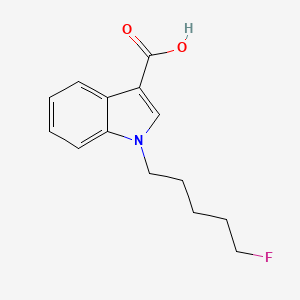
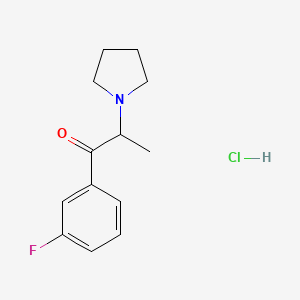
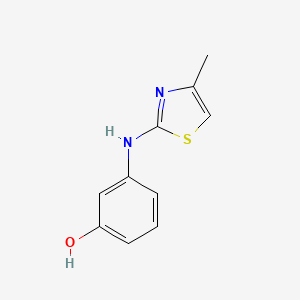
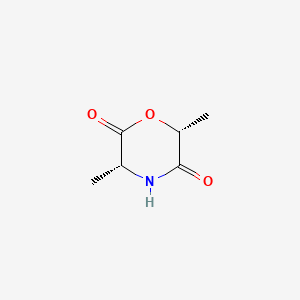
![Methyl 1-azaspiro[2.4]heptane-2-carboxylate](/img/structure/B592984.png)
